2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
- This compound is also known as (9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid . Its chemical formula is C₁₆H₉F₂N₃O₄S .
- The structure consists of a thiazine ring with a fluorine atom at position 9 and a carboxylic acid group attached to the thiazine nitrogen.
- It falls within the class of heterocyclic compounds and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be synthesized through various methods involving thiazine ring formation and subsequent functionalization.
Industrial Production: Unfortunately, industrial-scale production methods are not widely documented. Research laboratories may synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: The compound may undergo reactions typical of thiazine derivatives, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions can yield various derivatives, such as substituted thiazines or amides.
Scientific Research Applications
Biology and Medicine: Limited studies suggest potential bioactivity. Further research is needed to understand its effects on biological systems.
Industry: Its industrial applications remain unexplored due to scarcity of data.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is lacking. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, related thiazine derivatives may include other substituted thiazines or amides.
Uniqueness: Its unique structure, combining a thiazine ring with a carboxylic acid group, sets it apart from common compounds.
Properties
Molecular Formula |
C20H14F2N2O3S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H14F2N2O3S/c21-13-5-8-15(9-6-13)23-20(25)12-24-18-10-7-14(22)11-17(18)16-3-1-2-4-19(16)28(24,26)27/h1-11H,12H2,(H,23,25) |
InChI Key |
OAYQJRCJLDWHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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